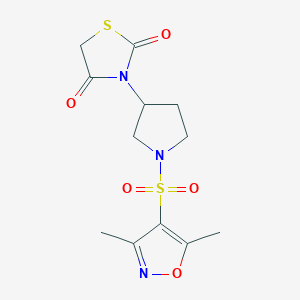

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole moiety. This can be achieved through a metal-free synthetic route, which is eco-friendly and avoids the use of toxic catalysts . The subsequent steps involve the sulfonylation of the pyrrolidine ring and the formation of the thiazolidine-2,4-dione core. The reaction conditions often include the use of organic solvents such as tetrahydrofuran and reagents like carboxylic acids and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

化学反応の分析

Types of Reactions

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.

Reduction: Reducing agents can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

科学的研究の応用

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules, facilitating the exploration of new chemical entities with varied functionalities. Its unique structure allows for modifications that can lead to diverse derivatives with tailored properties.

Biology

Research into the biological interactions of this compound has revealed its potential to influence cellular pathways. It has been shown to interact with enzymes and receptors, leading to effects on cell proliferation and survival. For instance, studies indicate that it may inhibit DNA damage repair mechanisms, which could be pivotal in cancer research .

Medicine

The therapeutic potential of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has garnered attention in drug development. It is being explored for its efficacy in targeting specific pathways in diseases such as cancer. Preliminary studies suggest that it may act as an anticancer agent by inducing cytotoxic effects on various cancer cell lines .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of similar compounds derived from thiazolidine structures. The compounds demonstrated significant cytotoxicity against several cancer cell lines, including HCT116 and MCF7. The mechanism was attributed to the inhibition of thymidylate synthase, crucial for DNA synthesis .

In another investigation, derivatives of thiazolidine were tested for antimicrobial activity. Results indicated potent effects against gram-positive bacteria, suggesting that modifications to the thiazolidine structure could enhance biological activity against various pathogens .

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis of diverse derivatives |

| Biology | Interaction studies with macromolecules | Influences cell proliferation; potential role in cancer therapy |

| Medicine | Anticancer agent development | Significant cytotoxicity observed in cancer cell lines |

作用機序

The mechanism of action of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it might interfere with DNA damage repair mechanisms, thereby affecting cell proliferation and survival .

類似化合物との比較

Similar Compounds

- 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

- 3-((1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

What sets 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

The compound 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a member of the thiazolidinedione class, which has garnered attention for its diverse biological activities, particularly in the context of diabetes and cancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: C13H16N2O4S

- Molecular Weight: 292.34 g/mol

- CAS Number: 2034290-52-1

The compound features a thiazolidine core, which is known for its ability to interact with various biological targets, including peroxisome proliferator-activated receptors (PPARs).

Thiazolidinediones like this compound primarily exert their effects through:

- PPARγ Activation : The compound binds to PPARγ, a nuclear receptor that regulates glucose and lipid metabolism. This interaction enhances insulin sensitivity and promotes adipocyte differentiation.

- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as aldose reductase and cyclooxygenase, which are involved in inflammatory pathways and metabolic disorders .

- Antioxidant Properties : The compound exhibits antioxidant activity by reducing oxidative stress markers, which is crucial in preventing cellular damage in various diseases .

Antidiabetic Effects

Several studies have evaluated the antidiabetic potential of thiazolidinedione derivatives, including the compound . For instance:

- A study demonstrated that derivatives showed significant reductions in blood glucose levels comparable to standard medications like pioglitazone .

- The efficacy was attributed to improved insulin signaling pathways and decreased free fatty acid levels.

Anticancer Activity

Research has also explored the anticancer properties of thiazolidinedione derivatives:

- Case Study : In vitro studies indicated that certain derivatives exhibited cytotoxic effects against glioblastoma cells. These compounds reduced cell viability significantly when compared to controls .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Glioblastoma | 12.5 |

| Compound B | Glioblastoma | 15.0 |

| Thiazolidinedione Derivative | Glioblastoma | 10.0 |

The results suggest that modifications to the thiazolidinedione structure can enhance anticancer activity.

Inhibition of Lipoxygenase Activity

Another critical area of research involves the inhibition of lipoxygenase enzymes, which are implicated in inflammatory responses:

- Studies reported that thiazolidinedione derivatives inhibited lipoxygenase activity effectively, suggesting a role in managing inflammatory conditions .

Summary of Findings

The biological activity of This compound reveals significant potential in treating metabolic disorders and cancer. Its mechanisms primarily involve PPARγ activation and enzyme inhibition, leading to improved insulin sensitivity and reduced inflammation.

Future Directions

Further research is warranted to explore:

- Clinical Trials : To establish efficacy and safety profiles in human subjects.

- Structure-Activity Relationships : To optimize the chemical structure for enhanced biological activity.

- Mechanistic Studies : To elucidate detailed pathways affected by this compound.

特性

IUPAC Name |

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5S2/c1-7-11(8(2)20-13-7)22(18,19)14-4-3-9(5-14)15-10(16)6-21-12(15)17/h9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEFSNHVILZJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。